2-(Chloromethyl)-5-methoxypyridine hydrochloride

Description

The exact mass of the compound 2-(Chloromethyl)-5-methoxypyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Chloromethyl)-5-methoxypyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-5-methoxypyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-5-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDJKOOHTJPAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561208 | |

| Record name | 2-(Chloromethyl)-5-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82401-91-0 | |

| Record name | 2-(Chloromethyl)-5-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methoxypyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-5-methoxypyridine Hydrochloride: Synthesis, Characterization, and Applications

Introduction

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structural features—a reactive chloromethyl group and an electron-donating methoxy group on a pyridine scaffold—make it an exceptionally versatile reagent. This guide provides an in-depth exploration of its chemical identity, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of proton pump inhibitors (PPIs). The information herein is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

2-(Chloromethyl)-5-methoxypyridine hydrochloride is the hydrochloride salt of its free base, 2-(chloromethyl)-5-methoxypyridine. The protonation of the pyridine nitrogen enhances the compound's stability and modulates its reactivity, making it a preferred form for storage and handling.

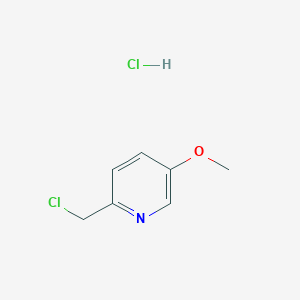

Chemical Structure

The molecular structure consists of a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a methoxy group (-OCH₃). The hydrochloride salt form involves the protonation of the pyridine nitrogen atom, with a chloride counter-ion.

Caption: Chemical structure of 2-(Chloromethyl)-5-methoxypyridine hydrochloride.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are critical for designing experimental protocols, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂NO | |

| Molecular Weight | 194.06 g/mol | |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | ~128-131 °C | [3] |

| Solubility | Soluble in water, methanol; slightly soluble in chloroform | [2][3] |

| CAS Number | 1000023-38-0 |

Synthesis and Purification

The synthesis of 2-(chloromethyl)-5-methoxypyridine hydrochloride is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The most common laboratory-scale synthesis starts from the corresponding hydroxymethyl precursor.

Synthetic Pathway: Chlorination of 2-(Hydroxymethyl)-5-methoxypyridine

The primary transformation is the conversion of a primary alcohol to an alkyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its high reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Caption: General synthetic scheme for the preparation of the target compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted based on laboratory safety standards and available equipment.

Objective: To synthesize 2-(chloromethyl)-5-methoxypyridine hydrochloride.

Materials:

-

2-(Hydroxymethyl)-5-methoxypyridine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Hexane

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-(hydroxymethyl)-5-methoxypyridine (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Rationale: The reaction with thionyl chloride is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent thermal decomposition, and minimize the formation of undesired byproducts.

-

-

Reagent Addition: Add thionyl chloride (1.05-1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30-45 minutes.

-

Rationale: Dropwise addition ensures that the heat generated can be effectively dissipated by the cooling bath, preventing a dangerous thermal runaway. The slight excess of thionyl chloride ensures complete conversion of the starting alcohol.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting solid residue is the crude hydrochloride salt.

-

-

Purification:

-

Suspend the crude solid in hexane and stir vigorously for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold hexane to remove any non-polar impurities.

-

Dry the purified white solid under vacuum.

-

Rationale: This process, known as trituration, effectively removes unreacted starting material and other organic-soluble impurities. The hydrochloride salt is insoluble in non-polar solvents like hexane, allowing for its selective isolation.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the -CH₂Cl protons (~4.7 ppm).- A singlet for the -OCH₃ protons (~3.9 ppm).- Aromatic protons on the pyridine ring with characteristic shifts and coupling patterns. |

| ¹³C NMR | - A signal for the chloromethyl carbon (~45 ppm).- A signal for the methoxy carbon (~56 ppm).- Signals for the aromatic carbons of the pyridine ring. |

| FT-IR (KBr) | - C-H stretching (aromatic and aliphatic).- C=N and C=C stretching from the pyridine ring.- C-O stretching from the methoxy group.- C-Cl stretching. |

| Mass Spec (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺. |

Note: Exact chemical shifts (ppm) may vary depending on the solvent and instrument used.

The combination of these techniques provides a comprehensive fingerprint of the molecule, confirming the presence of all key functional groups and the overall structural integrity.[4]

Applications in Drug Development

The primary utility of 2-(chloromethyl)-5-methoxypyridine hydrochloride lies in its function as an electrophilic building block. The chloromethyl group is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic attack.

Mechanism of Action in Nucleophilic Substitution

The compound readily participates in Sₙ2 reactions. A nucleophile (e.g., a thiol, amine, or alcohol) attacks the carbon of the chloromethyl group, displacing the chloride ion.

Caption: Generalized Sₙ2 reaction mechanism involving the title compound.

Case Study: Synthesis of Proton Pump Inhibitors (PPIs)

2-(Chloromethyl)-5-methoxypyridine hydrochloride and its analogs are critical intermediates in the synthesis of widely used anti-ulcer drugs like omeprazole and esomeprazole.[5][6] In this synthesis, the pyridine derivative is coupled with a benzimidazole thiol derivative.

The reaction involves the deprotonation of the thiol on the benzimidazole core to form a potent thiolate nucleophile. This nucleophile then attacks the electrophilic chloromethyl group of the pyridine intermediate, forming the key thioether linkage that constitutes the backbone of the final drug molecule.[5][6] This coupling reaction is a cornerstone of PPI manufacturing.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile rubber is recommended), and a lab coat.[2][8] Avoid creating dust.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. An inert atmosphere is recommended for long-term storage.[3]

Conclusion

2-(Chloromethyl)-5-methoxypyridine hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and development. Its well-defined reactivity, established synthetic routes, and critical role in the production of essential medicines underscore its importance. This guide has provided a comprehensive overview of its core technical aspects, from synthesis to application, equipping researchers with the knowledge needed to leverage this versatile molecule effectively and safely in their scientific pursuits.

References

- Preparation of 2-chloro-5-methylpyridine.

- 2-(CHLOROMETHYL)-5-METHOXY-PYRIDINE 75342-33-5 wiki. Guidechem.

- 2-Methyl-5-chloromethylpyridine, HCl. CymitQuimica.

- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 135431698. PubChem.

- 2-(Chloromethyl)-5-methoxypyridine hydrochloride. Sigma-Aldrich.

- 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | 86604-75-3. Tokyo Chemical Industry (India) Pvt. Ltd.

- 2-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 23313795. PubChem.

- How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? FAQ.

- 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000. PubChem - NIH.

- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

- SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Fisher Scientific.

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Apollo Scientific.

- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

- PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research.

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3. ChemicalBook.

Sources

- 1. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | 86604-75-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. fishersci.se [fishersci.se]

- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 6. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 7. 2-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 23313795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Whitepaper: 2-(Chloromethyl)-5-methoxypyridine Hydrochloride (CAS 82401-91-0)

[1]

Executive Summary

2-(Chloromethyl)-5-methoxypyridine hydrochloride (CAS 82401-91-0) is a high-value electrophilic pyridine scaffold used extensively in the synthesis of benzimidazole-based therapeutics. It serves as a critical intermediate in the development of Proton Pump Inhibitors (PPIs), acting as the alkylating agent for 2-mercaptobenzimidazoles. Beyond its primary role in generating active pharmaceutical ingredients (APIs), it is indispensable for synthesizing reference standards for impurity profiling (e.g., Omeprazole Impurity XI) and exploring novel COX-2 inhibitors. This guide details its physicochemical properties, optimized synthesis protocols, reaction engineering, and safety handling.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

This compound is a hydrochloride salt, rendering it hygroscopic and prone to hydrolysis if not stored under controlled conditions. Its reactivity is driven by the electron-deficient chloromethyl group at the 2-position, activated by the pyridine nitrogen.

| Property | Specification |

| IUPAC Name | 2-(Chloromethyl)-5-methoxypyridine hydrochloride |

| CAS Number | 82401-91-0 |

| Molecular Formula | C₇H₈ClNO[1][2][3][4] · HCl (C₇H₉Cl₂NO) |

| Molecular Weight | 194.06 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 128–132 °C (Decomposes) |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane. |

| Stability | Hygroscopic; hydrolyzes to 2-hydroxymethyl-5-methoxypyridine in moist air. |

| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen), desiccated. |

Synthesis & Production Engineering

The industrial synthesis of 2-(Chloromethyl)-5-methoxypyridine hydrochloride typically proceeds via the chlorination of its alcohol precursor. The following protocol emphasizes a "Green Chemistry" approach, minimizing chlorinated solvent waste by utilizing toluene as the reaction medium.

Synthetic Pathway

The synthesis involves the nucleophilic substitution of the hydroxyl group on 2-hydroxymethyl-5-methoxypyridine using thionyl chloride (

Figure 1: Chlorination pathway via Thionyl Chloride. The reaction proceeds through an unstable chlorosulfite intermediate which decomposes to release sulfur dioxide and the target chloride.

Optimized Experimental Protocol

Objective: Synthesis of 10g of 2-(Chloromethyl)-5-methoxypyridine hydrochloride.

-

Preparation: Charge a dry 250 mL 3-neck round-bottom flask with 2-hydroxymethyl-5-methoxypyridine (8.5 g, 61 mmol) and anhydrous Toluene (85 mL) .

-

Cooling: Cool the suspension to 0–5 °C using an ice-salt bath. Ensure vigorous stirring.

-

Addition: Add Thionyl Chloride (8.7 g, 73 mmol) dropwise over 30 minutes via an addition funnel. Caution: Exothermic reaction with gas evolution (

, -

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. If precipitation is slow, heat to 40 °C for 30 minutes.

-

Work-up:

-

Cool the reaction mixture to 0 °C.

-

Filter the precipitated hydrochloride salt under an inert atmosphere (nitrogen blanket).

-

Wash the cake with cold Toluene (2 x 10 mL) followed by cold Hexane (10 mL).

-

-

Drying: Dry the solid in a vacuum oven at 35 °C for 4 hours.

-

Yield Expectation: 90–95% (10.8–11.4 g).

-

Applications in Drug Development[2][6]

Proton Pump Inhibitor (PPI) Synthesis

The primary utility of CAS 82401-91-0 is as an electrophile in the synthesis of sulfinyl-benzimidazole drugs. It reacts with 2-mercapto-5-methoxybenzimidazole to form the sulfide precursor, which is subsequently oxidized to the sulfoxide (active PPI).

Key Reaction: Thioether Formation

-

Nucleophile: 2-Mercapto-5-methoxybenzimidazole (CAS 37052-78-1)

-

Electrophile: 2-(Chloromethyl)-5-methoxypyridine HCl[1]

-

Base: NaOH or

(essential to neutralize the HCl salt and generate the thiolate anion).

Figure 2: Workflow for coupling CAS 82401-91-0 with benzimidazole thiols to generate PPI scaffolds.

Impurity Profiling (Omeprazole Impurity XI)

In the manufacturing of Omeprazole and Esomeprazole, the presence of 5-methoxy isomers is a critical quality attribute. CAS 82401-91-0 is used to synthesize Omeprazole Impurity XI (European Pharmacopoeia standard), allowing QC labs to quantify this specific byproduct in commercial drug batches.

Safety, Handling, and Stability

Signal Word: DANGER

| Hazard Class | Statement | Precaution |

| Skin Corr. 1B | H314: Causes severe skin burns and eye damage. | Wear chemical-resistant gloves (Nitrile) and face shield. |

| Acute Tox. 4 | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |

| Reactivity | Reacts violently with water/moisture. | Handle in a fume hood; store in desiccator. |

Critical Handling Note: The hydrochloride salt releases HCl gas upon exposure to moisture. Always open containers in a well-ventilated fume hood. In case of spill, neutralize with sodium bicarbonate before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14517153: 2-(Chloromethyl)-5-methoxypyridine.[5] Retrieved from [Link][5]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (Related Structure Safety Data). Retrieved from [Link]

- Google Patents.Process for the preparation of 2-chloromethyl-pyridine derivatives (US5116993A).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. biosynth.com [biosynth.com]

- 3. Pyridine, 2-(chloroMethyl)-5-Methoxy-, hydrochloride | 82401-91-0 [chemicalbook.com]

- 4. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]

- 5. 2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 2-(Chloromethyl)-5-methoxypyridine Hydrochloride

Critical Parameters, Synthesis, and Stability in Drug Development

Chemical Identity & Molecular Weight Analysis

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a specialized heterocyclic building block used primarily as an alkylating agent in medicinal chemistry.[1] It serves as a critical intermediate for introducing the 5-methoxypyridine moiety into larger pharmacophores, particularly in the development of G-protein coupled receptor (GPCR) agonists and analogs of proton pump inhibitors (PPIs).[1]

Quantitative Profile

The precise molecular weight is fundamental for stoichiometric calculations in GMP synthesis.[1] The hydrochloride salt form is utilized to mitigate the inherent instability of the free base.[1]

| Parameter | Value | Notes |

| Molecular Weight | 194.06 g/mol | Anhydrous HCl salt basis.[1] |

| Free Base MW | 157.60 g/mol | C7H8ClNO (Unstable oil).[1] |

| Stoichiometric Factor | 0.81 | Conversion factor (Free Base / Salt).[1] |

| Molecular Formula | C | C |

| CAS Number | 120276-36-0 / 82401-91-0 | Note: CAS varies by hydration/salt state.[1] |

| Appearance | White to off-white solid | Hygroscopic crystalline powder.[1] |

Isotopic Mass Distribution (Mass Spectrometry)

For identification via LC-MS, the presence of two chlorine atoms (one organic, one ionic counterion) creates a distinct isotopic pattern.[1]

-

Monoisotopic Mass (Cation): 157.03 Da (

Cl)[1] -

M+2 Peak: ~159.03 Da (approx. 33% intensity of base peak due to

Cl natural abundance).[1]

Structural Context & Differentiation

CRITICAL WARNING: Researchers frequently confuse this molecule with the structurally similar intermediates used for blockbuster PPIs (Omeprazole/Rabeprazole).[1]

-

Target Molecule: 2-(Chloromethyl)-5-methoxypyridine (Used in novel research, e.g., FPR2 agonists).[1]

-

Omeprazole Intermediate: 2-(Chloromethyl)-4 -methoxy-3,5-dimethyl pyridine.[1][2][3][4]

-

Rabeprazole Intermediate: 2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy) pyridine.[1]

Implication: Using the 5-methoxy isomer (this topic) instead of the 4-methoxy/dimethyl variants will result in a regioisomer with significantly different electronic properties and biological activity.[1]

Synthesis & Reaction Mechanism

The synthesis of 2-(chloromethyl)-5-methoxypyridine hydrochloride is most reliably achieved via the deoxychlorination of its alcohol precursor using thionyl chloride (

Reaction Scheme (DOT Visualization)

Caption: Deoxychlorination pathway converting the alcohol precursor to the stable hydrochloride salt.[1]

Detailed Protocol

Reagents:

-

2-Hydroxymethyl-5-methoxypyridine (1.0 eq)[1]

-

Thionyl Chloride (

) (1.2 – 1.5 eq)[1] -

Dichloromethane (DCM) (Solvent, anhydrous)[1]

Procedure:

-

Dissolution: Dissolve the alcohol precursor in anhydrous DCM under an inert atmosphere (

or Ar). Cool to 0°C.[1][5] -

Addition: Add

dropwise to control the exotherm. The solution may turn yellow/orange.[1] -

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Note: The chloride hydrolyzes back to alcohol on silica; use non-aqueous monitoring if possible, or observe spot shift).[1]

-

Workup: Evaporate the solvent and excess

under reduced pressure. -

Crystallization: The residue is often an oil that crystallizes upon trituration with diethyl ether or hexane.[1]

-

Isolation: Filter the solid hydrochloride salt under nitrogen. Store immediately at -20°C.

Stability Mechanics: The "Self-Alkylation" Risk

The 2-chloromethylpyridine class is notoriously unstable as a free base.[1]

Degradation Mechanism

In the free base form, the pyridine nitrogen is nucleophilic.[1] It can attack the electrophilic carbon of the chloromethyl group on a neighboring molecule.[1] This leads to rapid intermolecular polymerization, forming a dark, tar-like quaternary ammonium salt.

Why the HCl Salt is Mandatory:

Protonating the nitrogen (

-

Shelf Life (Salt): >1 year at -20°C (desiccated).[1]

-

Shelf Life (Free Base): <24 hours at Room Temp (rapid darkening).[1]

Handling Precautions

-

Hygroscopicity: The HCl salt readily absorbs atmospheric moisture.[1] Hydrolysis yields the alcohol and HCl, degrading purity.[1]

-

Vesicant Nature: Like nitrogen mustards, chloromethylpyridines are potent alkylating agents.[1] They are skin irritants and potential sensitizers.[1] Handle in a fume hood.

Application Logic: Alkylation Workflow

This molecule is primarily used to append the 5-methoxypyridin-2-yl-methyl group to nucleophiles (amines, thiols, or phenoxides).[1]

General Coupling Workflow (DOT Visualization)

Caption: The HCl salt must be neutralized in situ to liberate the reactive electrophile for coupling.

Case Study: FPR2 Agonist Synthesis

In the development of Formyl Peptide Receptor 2 (FPR2) agonists, this specific isomer is used to synthesize ureidopropanamide derivatives.[1][6] The 2-chloromethyl-5-methoxypyridine is reacted with a cyclohexyl amine scaffold.[1] The 5-methoxy group provides specific steric and electronic interactions within the receptor pocket that differ from the 4-methoxy analogs [1].[1]

References

-

Cilibrizzi, A. et al. (2012).[1] Novel 3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamides as Selective Agonists of Human Formyl-Peptide Receptor 2.[1] Journal of Medicinal Chemistry, 55(10), 4711–4727.

-

Sigma-Aldrich. (2024).[1] 2-(Chloromethyl)-5-methoxypyridine hydrochloride Product Sheet. [1]

-

PubChem. (2024).[1] 2-(Chloromethyl)-5-methoxypyridine hydrochloride Compound Summary. National Library of Medicine.[1]

-

Katritzky, A. R. (2010).[1][7] Handbook of Heterocyclic Chemistry. Elsevier.[1] (General reference for pyridine reactivity and benzylic halide instability).

Sources

- 1. US4620008A - Processes for the preparation of omeprazole and intermediates therefore - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis of Antiulcerative Drug Tenatoprazole | Scientific.Net [scientific.net]

- 5. prepchem.com [prepchem.com]

- 6. Novel 3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamides as Selective Agonists of Human Formyl-Peptide Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Monograph: 2-(Chloromethyl)-5-methoxypyridine Hydrochloride

Structural Identity, Synthesis, and Handling of a Critical Pyridine Intermediate

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Chloromethyl)-5-methoxypyridine hydrochloride .[1] While frequently conflated with the structurally similar Omeprazole intermediate (2-chloromethyl-3,5-dimethyl-4-methoxypyridine), this specific 2,5-disubstituted pyridine represents a distinct chemical entity used in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and specific proton pump inhibitor (PPI) analogs.[1]

This document outlines the IUPAC nomenclature, validated synthetic protocols, and the critical stability mechanisms that mandate its storage as a hydrochloride salt.

Part 1: Structural Identity & Nomenclature[1][2]

IUPAC Nomenclature Breakdown

The systematic name 2-(chloromethyl)-5-methoxypyridine hydrochloride is derived via the following priority rules:

-

Parent Heterocycle: Pyridine (six-membered ring containing one nitrogen).[1]

-

Numbering: The nitrogen atom is assigned position 1. Numbering proceeds toward the substituents to give them the lowest possible locants.[2]

-

Alphabetization: Substituents are listed alphabetically ("chloromethyl" before "methoxy").

-

Salt Form: The "hydrochloride" suffix indicates the protonation of the pyridine nitrogen by HCl, forming a pyridinium salt.

Chemical Structure:

-

Formula:

(Salt) / -

Molecular Weight: 194.06 g/mol (Salt)

-

SMILES: COc1cnc(CCl)cc1.Cl

The "Free Base" Instability Trap

A critical property of 2-(chloromethyl)pyridines is their inherent instability as free bases. The pyridine nitrogen is nucleophilic, while the chloromethyl group is electrophilic. In the free base form, the molecule undergoes rapid intermolecular self-alkylation, leading to the formation of dark, insoluble polypyridinium tars.

The Hydrochloride Solution: Protonating the pyridine nitrogen with HCl drastically reduces its nucleophilicity, effectively "capping" the reactive site and preventing polymerization. This is why the commercial and stored form is exclusively the hydrochloride salt.

Part 2: Synthetic Pathways & Mechanism[1]

The synthesis of 2-(chloromethyl)-5-methoxypyridine hydrochloride typically proceeds via the chlorination of its alcohol precursor, (5-methoxypyridin-2-yl)methanol .[1]

Reaction Workflow Visualization

The following diagram illustrates the standard synthetic route using Thionyl Chloride (

Caption: Figure 1. Conversion of hydroxymethyl precursor to chloromethyl hydrochloride salt via thionyl chloride mediated substitution.[6]

Mechanistic Insight (SNi vs SN2)

While thionyl chloride reactions often proceed via an internal return mechanism (SNi) retaining stereochemistry, the primary driver here is the formation of a good leaving group (chlorosulfite).

-

Activation: The alcohol oxygen attacks the sulfur of

, displacing a chloride ion and forming a chlorosulfite intermediate. -

Substitution: The displaced chloride ion attacks the benzylic-like carbon at the 2-position.

-

Salt Formation: The pyridine ring, being basic, immediately captures the generated HCl, precipitating the product directly from non-polar solvents (like dichloromethane or toluene) as the hydrochloride salt.

Part 3: Experimental Protocol (Self-Validating)

Safety Warning: Thionyl chloride is corrosive and releases toxic gases (

Materials

-

(5-methoxypyridin-2-yl)methanol (1.0 eq)[1]

-

Thionyl Chloride (

) (1.2 - 1.5 eq)[1] -

Dichloromethane (DCM) (Anhydrous)

-

Nitrogen atmosphere[1]

Step-by-Step Methodology

-

Setup: Charge a dry 3-neck round-bottom flask with (5-methoxypyridin-2-yl)methanol and anhydrous DCM (10 mL/g). Cool the solution to 0°C under nitrogen flow.

-

Addition: Add

dropwise via an addition funnel over 30 minutes. Observation: Gas evolution ( -

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

-

Validation Point: Monitor by TLC (System: 5% MeOH in DCM). The starting alcohol spot (

~0.3) should disappear.

-

-

Workup (The Critical Step):

-

Do NOT perform an aqueous workup (water will degrade the product back to the alcohol or hydrolyze the chloride).

-

Concentrate the reaction mixture under reduced pressure to ~20% volume.

-

Add dry diethyl ether or hexane to induce precipitation of the hydrochloride salt.

-

-

Isolation: Filter the white to off-white solid under nitrogen. Wash with cold ether. Dry under vacuum.

Quantitative Data Summary

| Parameter | Specification | Notes |

| Appearance | White/Off-white crystalline solid | Darkening indicates free-base degradation.[1] |

| Melting Point | 125°C - 130°C (Decomposes) | Sharp range indicates high purity.[1] |

| Yield | 85% - 95% | Loss usually occurs during filtration if particles are too fine.[1] |

| Storage | -20°C, Desiccated | Highly hygroscopic and hydrolytically unstable.[1] |

Part 4: Reactivity & Applications[1]

Reactivity Profile

The 2-chloromethyl group is highly activated for Nucleophilic Substitution (

Common Reactions:

-

Thiolysis: Reaction with mercaptans (e.g., in PPI synthesis) to form thioethers.

-

Aminolysis: Reaction with amines to build secondary/tertiary amine ligands.

Reactivity & Stability Diagram

Caption: Figure 2. Stability vs. Reactivity map. Neutralization must only occur in the presence of the target nucleophile to avoid polymerization.

References

-

PubChem. (n.d.). 2-(Chloromethyl)-5-methylpyridine hydrochloride.[1][3] National Library of Medicine.[3] Retrieved January 31, 2026, from [Link](Note: Cited as the primary structural analog reference for 2,5-disubstituted chloromethyl pyridines).

- Google Patents. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN103232389A.

-

PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms. Retrieved January 31, 2026, from [Link](Note: Grounding for the stability mechanisms of hydrochloride salts).

Sources

- 1. chembk.com [chembk.com]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. 2-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 23313795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 5. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 6. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 2-(Chloromethyl)-5-methoxypyridine Hydrochloride: A Technical Guide

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 2-(Chloromethyl)-5-methoxypyridine Hydrochloride in Organic Solvents.

This in-depth technical guide provides a thorough exploration of the solubility characteristics of 2-(Chloromethyl)-5-methoxypyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted approach, combining theoretical principles, predictive modeling, and practical experimental methodologies. While specific quantitative solubility data for this compound is not extensively published, this guide equips professionals with the necessary tools to predict, determine, and understand its behavior in various organic solvents.

Understanding the Molecular Blueprint: Physicochemical Properties

2-(Chloromethyl)-5-methoxypyridine hydrochloride possesses a molecular structure that dictates its interactions with different solvents. As a hydrochloride salt of a pyridine derivative, it exhibits both ionic and organic characteristics. The protonated pyridine ring imparts a significant degree of polarity and the potential for strong electrostatic interactions, while the chloromethyl and methoxy groups contribute to its organic nature. This duality is central to its solubility profile.

Key Molecular Characteristics:

-

Ionic Nature: The hydrochloride salt form means the compound exists as an ion pair in the solid state and can dissociate in polar solvents. This ionic character generally favors solubility in polar solvents capable of solvating the charged species.[1]

-

Polarity: The presence of nitrogen and oxygen atoms, along with the chlorine atom, introduces polar covalent bonds, contributing to the overall polarity of the molecule.

-

Hydrogen Bonding: The protonated pyridine nitrogen can act as a hydrogen bond donor, while the methoxy oxygen and the chloride anion can act as hydrogen bond acceptors. The ability to form hydrogen bonds is a crucial factor in its solubility in protic solvents.

-

Molecular Size and Shape: The relatively small and rigid structure of the molecule influences how effectively solvent molecules can pack around it.[2]

The Theoretical Underpinnings of Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3] For an ionic compound like 2-(Chloromethyl)-5-methoxypyridine hydrochloride, the dissolution process involves overcoming the lattice energy of the crystal and the solvation of the resulting ions by the solvent molecules.[1]

Factors Influencing Solubility:

-

Solvent Polarity: Highly polar solvents are generally better at solvating the pyridinium and chloride ions, thus favoring solubility.

-

Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) that can donate and accept hydrogen bonds will interact favorably with the solute. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, promoting dissociation and solubility.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Protic Polar (e.g., Methanol, Ethanol) | High | Strong hydrogen bonding and high polarity effectively solvate the ions. |

| Aprotic Polar (e.g., DMSO, DMF) | Moderate to High | High polarity and ability to act as hydrogen bond acceptors favor dissolution. |

| Low Polarity (e.g., Dichloromethane, Chloroform) | Low to Moderate | Limited ability to solvate ions, but some interaction with the organic part of the molecule is possible. |

| Non-Polar (e.g., Toluene, Hexane) | Very Low | Incapable of effectively solvating the ions, leading to poor solubility. |

Predictive Approaches to Solubility: A Computational Toolkit

In the absence of extensive experimental data, computational models offer a powerful means to estimate solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5][6] The principle is that substances with similar HSP values are likely to be miscible.[4][6]

The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

Workflow for HSP-based Solubility Prediction:

Caption: Step-by-step workflow for the isothermal shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility across different solvents.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Isopropanol | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Acetonitrile | 25 | Experimental Value |

| Dichloromethane | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

Conclusion

The solubility of 2-(Chloromethyl)-5-methoxypyridine hydrochloride in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a comprehensive framework for understanding and determining this property. By integrating theoretical principles with predictive modeling and robust experimental protocols, researchers can confidently navigate the solubility landscape of this important pharmaceutical intermediate, enabling more efficient process development and formulation design.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11694258, 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

- Klamt, A. (2011). The COSMO-RS method for prediction of activity coefficients in liquid mixtures. Annual Review of Chemical and Biomolecular Engineering, 2, 399-418.

-

ResearchGate. (n.d.). Fig. 3 COSMO-RS predictions plotted versus experimental values of the.... Retrieved from [Link]

-

Wikipedia. (2023, December 19). Hansen solubility parameter. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

- Royal Society of Chemistry. (2016). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 40(10), 8769-8778.

-

Chemistry LibreTexts. (2023, July 7). 17.5: Factors that Affect Solubility. Retrieved from [Link]

-

NICEATM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

- American Chemical Society. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 11739-11786.

-

ResearchGate. (n.d.). (PDF) Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. Retrieved from [Link]

-

Oreate AI. (2026, January 8). The Solubility of Ionic Compounds: A Deep Dive Into Chemistry's Salty Secrets. Retrieved from [Link]

- Royal Society of Chemistry. (2016). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 40(10), 8769-8778.

- Chemical Engineering Transactions. (2022). COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil. 94, 1063-1068.

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-5-methoxypyridine. Retrieved from [Link]

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.

-

ResearchGate. (n.d.). Hansen solubility parameters (δ) of homopolymers, solvents, and.... Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

-

European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

-

MIT Open Access Articles. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility Rules. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

PubMed. (1984). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (2024, January 23). Alkaloid. Retrieved from [Link]

Sources

- 1. The Solubility of Ionic Compounds: A Deep Dive Into Chemistry's Salty Secrets - Oreate AI Blog [oreateai.com]

- 2. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

A Comprehensive Technical Guide to 2-(Chloromethyl)-5-methoxypyridine Hydrochloride: Synthesis, Reactivity, and Applications in Medicinal Chemistry

This guide provides an in-depth exploration of 2-(Chloromethyl)-5-methoxypyridine hydrochloride, a pivotal heterocyclic building block in modern organic synthesis and pharmaceutical development. We will delve into its synthesis, fundamental reactivity, and critical applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: A Key Intermediate in Pharmaceutical Synthesis

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structure, featuring a reactive chloromethyl group at the 2-position and an electron-donating methoxy group at the 5-position, makes it a versatile intermediate for constructing more complex molecular architectures.[1] The hydrochloride salt form enhances its stability and handling characteristics, making it suitable for large-scale industrial applications.

Its primary importance lies in its role as a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.[2] Understanding the chemistry of this compound is essential for optimizing synthetic routes and developing novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 2-(Chloromethyl)-5-methoxypyridine hydrochloride is fundamental for its effective use in a laboratory or industrial setting.

| Property | Value | Source |

| IUPAC Name | 2-(chloromethyl)-5-methoxypyridine;hydrochloride | PubChem[3] |

| Molecular Formula | C₇H₈ClNO · HCl | PubChem[3] |

| Molecular Weight | 194.06 g/mol | PubChem[3] |

| Appearance | White to off-white solid/powder | ChemicalBook[4] |

| Melting Point | 128-131 °C (lit.) | ChemicalBook[4] |

| Solubility | Soluble in water. Sparingly soluble in methanol, slightly soluble in chloroform. | ChemicalBook[4] |

| CAS Number | 7379-35-3 (for HCl salt) | PubChem[3] |

| Storage | Inert atmosphere, Room Temperature. Recommended cool and dark place, <15°C. | ChemicalBook[4], TCI |

Synthesis of 2-(Chloromethyl)-5-methoxypyridine Hydrochloride

The synthesis of this key intermediate can be achieved through several routes. The choice of method often depends on the availability of starting materials, scalability, cost, and environmental considerations. The most prevalent and industrially relevant method involves the chlorination of the corresponding hydroxymethylpyridine precursor.

Primary Synthetic Route: Chlorination of 2-(Hydroxymethyl)-5-methoxypyridine

This is the most direct and widely adopted method. The hydroxyl group of 2-(Hydroxymethyl)-5-methoxypyridine is readily converted to a chloride using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective choice due to its reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

-

Chlorinating Agent: Thionyl chloride is preferred over agents like phosphorus oxychloride or phosgene because the reaction proceeds under mild conditions and the byproducts are gaseous, driving the reaction to completion.[2] Alternative greener methods may utilize triphosgene in a suitable solvent like toluene.[2]

-

Solvent: An inert aprotic solvent such as dichloromethane (DCM) or toluene is used to prevent side reactions with the solvent.[2][4]

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., -5 to 10°C) during the dropwise addition of the chlorinating agent to control the exothermic reaction and minimize the formation of impurities.[2][5] The reaction is then allowed to proceed at room temperature.[4]

-

Work-up: After the reaction, the solvent is removed under reduced pressure. The resulting hydrochloride salt is often precipitated by suspending the residue in a non-polar solvent like hexane or isopropyl alcohol, followed by filtration.[4][5]

-

Preparation: In a three-necked flask equipped with a stirrer and under an argon atmosphere, dissolve 2-hydroxymethyl-5-methoxypyridine (1.0 eq) in dichloromethane.[4]

-

Reaction: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of thionyl chloride (1.05-1.1 eq) in dichloromethane dropwise over 30 minutes, maintaining the internal temperature.[4]

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, remove the solvent by distillation under reduced pressure.[4]

-

Purification: Suspend the resulting solid residue in hexane or chilled isopropyl alcohol.[4][5]

-

Final Product: Collect the solid product by filtration, wash with the same solvent, and dry in a vacuum oven to afford 2-(Chloromethyl)-5-methoxypyridine hydrochloride as a white solid.[4]

Caption: General reactivity of the chloromethyl group.

Core Application: Synthesis of Proton Pump Inhibitors (PPIs)

The most prominent application of 2-(Chloromethyl)-5-methoxypyridine hydrochloride and its analogs is in the synthesis of proton pump inhibitors (PPIs). [2]These drugs, including omeprazole, esomeprazole, and tenatoprazole, are widely used to treat peptic ulcers and gastroesophageal reflux disease (GERD). [2][6] In the synthesis of these drugs, the chloromethyl pyridine derivative is coupled with a benzimidazole thiol core. The reaction is a classic nucleophilic substitution where the sulfur atom of the thiol attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a new carbon-sulfur bond. This reaction is the cornerstone for assembling the final drug molecule.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 3. 2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Pyridine Thioethers via Nucleophilic Substitution

A Senior Application Scientist's Guide to the Reaction of 2-(Chloromethyl)-5-methoxypyridine hydrochloride with Thiols

Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the synthesis of 2-((alkyl/arylthio)methyl)-5-methoxypyridine derivatives. This class of compounds represents a valuable scaffold in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt and troubleshoot it effectively.

Introduction: The Strategic Importance of Pyridine Thioethers

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and participate in π-stacking interactions makes it a critical component for molecular recognition at biological targets.[2] The introduction of a flexible thioether linkage to the pyridine core, specifically at the 2-methyl position, provides a versatile vector for probing protein active sites, modulating physicochemical properties like lipophilicity and metabolic stability, and ultimately, enhancing biological activity.

The reaction of 2-(Chloromethyl)-5-methoxypyridine hydrochloride with thiols is a robust and efficient method for creating diverse libraries of these valuable compounds. This guide will detail the mechanistic underpinnings, provide optimized protocols, and discuss the critical parameters that govern the success of this transformation.

Mechanistic Insights: The SN2 Pathway

The core transformation is a bimolecular nucleophilic substitution (SN2) reaction.[4] This is a single-step process where a nucleophile attacks an electrophilic carbon atom, concurrently displacing a leaving group.

Key Components:

-

The Electrophile: 2-(Chloromethyl)-5-methoxypyridine hydrochloride. The chloromethyl group is the electrophilic center. The electron-withdrawing nature of the pyridine ring, although modest for a benzylic-type position, sufficiently activates the adjacent carbon for nucleophilic attack.

-

The Nucleophile: A thiol (R-SH). While thiols are nucleophilic, their conjugate bases, thiolates (R-S⁻) , are significantly more potent.[5] Therefore, the in-situ generation of the thiolate is paramount for reaction efficiency.

-

The Base: The primary role of the base is to deprotonate the thiol, forming the highly reactive thiolate nucleophile.[6] Since the starting material is a hydrochloride salt, the base also serves to neutralize the HCl, liberating the free pyridine base.

-

The Leaving Group: The chloride ion (Cl⁻) is a good leaving group, facilitating the substitution.

The reaction proceeds via a backside attack by the thiolate on the carbon atom of the chloromethyl group. This leads to an inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral.

Caption: Figure 1: The two-stage process involving initial deprotonation of the thiol followed by the SN2 displacement of the chloride.

Key Experimental Parameters and Optimization

The success of this synthesis hinges on the careful selection of the base, solvent, and temperature. Understanding the interplay of these factors is crucial for maximizing yield and minimizing side reactions.

| Parameter | Choice & Rationale |

| Base | Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used base. It is sufficiently strong to deprotonate most aliphatic and aromatic thiols without promoting significant side reactions. It is heterogeneous in many organic solvents, which can sometimes lead to longer reaction times but simplifies work-up (filtration).[6] Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the thiol. This can lead to faster reaction rates. However, it is highly reactive with protic solvents (including water) and requires careful handling under an inert atmosphere. Excess NaH must be quenched carefully during work-up.[6] Triethylamine (TEA) or DIPEA: Organic bases that can also be used. They act as both a base for the thiol and an acid scavenger for the hydrochloride. They are homogeneous in most solvents, which can accelerate the reaction. |

| Solvent | Dimethylformamide (DMF) or Acetonitrile (ACN): Polar aprotic solvents are ideal for SN2 reactions. They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the thiolate anion, leaving it "naked" and highly nucleophilic.[6] Tetrahydrofuran (THF): A less polar aprotic solvent, often used with stronger bases like NaH.[6] Ethanol (EtOH) or Methanol (MeOH): Polar protic solvents can be used, but they may slow the reaction rate by solvating the nucleophile through hydrogen bonding. However, they are excellent for dissolving the reactants and the base-thiolate salt. |

| Temperature | Room Temperature (20-25 °C): For many reactive thiols, the reaction proceeds efficiently at room temperature, minimizing the risk of side product formation.[6] Elevated Temperature (50-80 °C): For less reactive or sterically hindered thiols, gentle heating can significantly increase the reaction rate.[4] Reaction progress should be monitored closely by TLC or LC-MS to avoid decomposition. |

| Atmosphere | Inert Atmosphere (N₂ or Ar): While not always strictly necessary, conducting the reaction under an inert atmosphere is good practice. It prevents the potential oxidation of the sensitive thiolate anion to form disulfide (R-S-S-R) impurities, which can complicate purification.[7][8] |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly flammable and reacts violently with water; handle with extreme care.

General Protocol using Potassium Carbonate

This protocol is robust and suitable for a wide range of aromatic and aliphatic thiols.

Materials:

-

2-(Chloromethyl)-5-methoxypyridine hydrochloride

-

Thiol (1.1 equivalents)

-

Potassium Carbonate (K₂CO₃, 2.5 equivalents)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser (if heating), and standard glassware

Procedure:

-

To a round-bottom flask, add 2-(Chloromethyl)-5-methoxypyridine hydrochloride (1.0 eq), the corresponding thiol (1.1 eq), and potassium carbonate (2.5 eq).

-

Add anhydrous DMF (to make a ~0.2 M solution with respect to the starting material).

-

Stir the suspension at room temperature (25 °C) or heat to 50 °C if necessary.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol for Less Reactive Thiols using Sodium Hydride

This protocol is recommended when using less nucleophilic or sterically hindered thiols that fail to react under milder conditions.

Materials:

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

-

Thiol (1.1 equivalents)

-

2-(Chloromethyl)-5-methoxypyridine hydrochloride (1.0 equivalent)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard extraction and purification reagents (as above)

Procedure:

-

Thiolate Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the thiol (1.1 eq) in anhydrous THF. Stir for 30 minutes at 0 °C. Hydrogen gas evolution will be observed.

-

Substitution: Add a solution of 2-(Chloromethyl)-5-methoxypyridine hydrochloride (1.0 eq) in anhydrous THF dropwise to the thiolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-6 hours).

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify by column chromatography as described in Protocol 4.1.

Workflow and Characterization

A systematic workflow ensures reproducibility and high purity of the final compound.

Caption: Figure 2: A systematic workflow from reaction setup to final product characterization ensures reproducibility and purity.

Characterization: The identity and purity of the synthesized 2-((alkyl/arylthio)methyl)-5-methoxypyridine should be confirmed by standard analytical techniques:

-

¹H NMR: Look for the characteristic singlet for the methylene bridge (-S-CH₂-Py) typically appearing between 3.8 and 4.5 ppm, and the singlet for the methoxy group (-OCH₃) around 3.8-3.9 ppm.

-

Mass Spectrometry (MS): Confirm the molecular weight of the product by observing the molecular ion peak [M+H]⁺.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive base (K₂CO₃ absorbed moisture). 2. Thiol is not acidic enough for the chosen base. 3. Insufficient temperature or reaction time. 4. Poor quality starting material. | 1. Use freshly dried or new K₂CO₃. 2. Switch to a stronger base like NaH (Protocol 4.2). 3. Gently heat the reaction (e.g., to 50 °C) and monitor over a longer period. 4. Verify the purity of the 2-(Chloromethyl)-5-methoxypyridine hydrochloride by NMR. |

| Multiple Spots on TLC | 1. Formation of disulfide (R-S-S-R) side product. 2. Decomposition of starting material or product. | 1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 2. Avoid excessive heating. If the product is unstable, perform the reaction at a lower temperature for a longer time. |

| Difficult Purification | 1. Product and starting material have similar Rf values. 2. Presence of non-polar impurities (e.g., mineral oil from NaH). | 1. Optimize the solvent system for column chromatography; a shallow gradient may be required. 2. If using NaH, perform a pre-wash of the crude material with hexanes to remove the mineral oil before chromatography. |

Applications in Drug Discovery

The thioether products derived from this reaction are versatile intermediates and final compounds in drug development programs. The sulfur atom can act as a hydrogen bond acceptor, and the entire side chain can occupy hydrophobic pockets in target proteins.

-

Anticancer Agents: Pyridine thioethers have been investigated as inhibitors of various kinases and as apoptosis inducers. The 2-((arylthio)methyl) moiety can be tailored to target specific enzymatic clefts.[9][10]

-

Antimicrobial Agents: The incorporation of sulfur-containing heterocycles is a known strategy for developing novel antibacterial and antifungal compounds.[3][11]

-

Enzyme Inhibitors: The pyridine thioether scaffold is found in inhibitors of various enzymes, where the sulfur atom may coordinate with metal ions in the active site or form key hydrophobic interactions.

By systematically varying the thiol component, researchers can rapidly generate a diverse chemical library for structure-activity relationship (SAR) studies, optimizing potency, selectivity, and pharmacokinetic properties.[9][12]

References

- Vertex AI Search. (n.d.). 2-Chloro-5-(chloromethyl)pyridine synthesis.

- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane.

- PMC - PubMed Central. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens.

- ResearchGate. (2025). Mechanism of the reactions between chloro(2,2′:6′,2″-terpyridine)platinum(II) and ligands containing a thiol group.

- ResearchGate. (n.d.). The Chemistry of the Thiol Groups.

- Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses.

- RSC Publishing. (n.d.). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro.

- NIH. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.

- De Gruyter. (n.d.). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts.

- ResearchGate. (2005). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

- Chemistry Steps. (n.d.). Reactions of Thiols.

- PubMed. (2009). Discovery and structure-activity relationships of (2-(arylthio)benzylideneamino)guanidines as a novel series of potent apoptosis inducers.

- PubMed Central. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.

- ResearchGate. (n.d.). Preparation and Reactions of Trichloromethyl-Substituted Pyridine and Pyrimidine Derivatives.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

- PubMed Central - NIH. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry.

- PubMed Central. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.

- MDPI. (n.d.). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability.

- ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

- ResearchGate. (n.d.). Thiol alkylations via nucleophilic substitution reactions.

- Asian Publication Corporation. (2025). A J C A J C.

- MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.

- Polymer Chemistry (RSC Publishing). (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?

- ScienceDirect. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine.

- PubMed. (2013). Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors.

- ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine.

- Organic Syntheses Procedure. (n.d.). 4 - Organic Syntheses Procedure.

- Wikipedia. (n.d.). VEGFR-2 inhibitor.

- ChemScene. (n.d.). Building blocks | Bioactive small molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and structure-activity relationships of (2-(arylthio)benzylideneamino)guanidines as a novel series of potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 11. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-methoxypyridine Hydrochloride

Introduction: A Versatile Building Block in Medicinal Chemistry

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its utility lies in the reactive chloromethyl group, which serves as an electrophilic handle for the introduction of the 5-methoxypyridin-2-yl)methyl moiety into a wide array of molecular scaffolds. This structural motif is found in a number of pharmacologically active compounds. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, while the methoxy group can influence solubility and metabolic stability, making this fragment a valuable component in the design of novel therapeutics.

This guide provides a comprehensive overview of the practical considerations and detailed protocols for employing 2-(Chloromethyl)-5-methoxypyridine hydrochloride in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings, reaction optimization strategies, and specific protocols for reactions with common classes of nucleophiles.

Chemical Properties and Reactivity

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂NO | |

| Molecular Weight | 194.06 g/mol | |

| Appearance | White to off-white solid | |

| CAS Number | 82401-91-0 (for hydrochloride) | [1] |

The reactivity of 2-(Chloromethyl)-5-methoxypyridine hydrochloride is dominated by the benzylic-like chloride, which is susceptible to nucleophilic displacement via an Sₙ2 mechanism. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the methylene carbon, making it a good substrate for reaction with a variety of nucleophiles. The methoxy group at the 5-position is an electron-donating group, which can subtly modulate the reactivity of the pyridine ring itself, but its primary influence is on the overall electronic properties and potential metabolic fate of the final product.

A critical practical consideration is the hydrochloride salt form of the reagent. The protonated pyridine nitrogen renders the compound more stable and easier to handle as a solid. However, for the nucleophilic substitution to proceed, the nucleophile must be sufficiently basic to either deprotonate itself or be used in conjunction with an external base to neutralize the HCl as the reaction progresses. Often, an excess of a suitable base is employed to both neutralize the hydrochloride salt and facilitate the desired substitution reaction.

General Workflow for Nucleophilic Substitution

The following diagram illustrates a typical workflow for a nucleophilic substitution reaction using 2-(Chloromethyl)-5-methoxypyridine hydrochloride.

Sources

Technical Application Note: Streamlined One-Pot Utilization of 2-(Chloromethyl)-5-methoxypyridine HCl

This Application Note is structured as a high-level technical guide for drug development scientists, focusing on the practical, safe, and efficient utilization of 2-(Chloromethyl)-5-methoxypyridine hydrochloride in one-pot heterocyclic couplings.

Executive Summary

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a high-value electrophilic building block used primarily in the synthesis of Proton Pump Inhibitors (PPIs) and kinase inhibitors .[1][2] It serves as the critical donor of the electron-rich 5-methoxy-2-picolyl moiety.[1][2]

While structurally indispensable, this reagent presents significant process challenges:[1][2][3]

-

Instability: The free base (2-chloromethyl-5-methoxypyridine) is unstable and prone to self-polymerization (forming tars) upon storage.[1][2]

-

Hygroscopicity: The hydrochloride salt is stable but hygroscopic, requiring precise handling to maintain stoichiometry.[1][2]

The Solution: This guide details a One-Pot Biphasic Coupling Protocol . By generating the reactive free base in situ in the presence of the nucleophile, we eliminate isolation steps, maximize yield, and significantly reduce operator exposure to hazardous alkylating agents.[1][2]

Chemical Mechanism & Rationale[1][2][3][4][5][6]

The reaction relies on a Nucleophilic Substitution (

-

In-Situ Neutralization: The stable HCl salt is deprotonated by an inorganic base to release the reactive free base.[1][2]

-

Nucleophilic Attack: A thiol or amine nucleophile (activated by the same base) attacks the chloromethyl group.[1][2]

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the necessity of in situ consumption to prevent polymerization.[1][2]

Detailed Experimental Protocol

Target Application: Synthesis of 2-[[(5-methoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (Generic PPI Precursor).

Reagents & Equipment[1][2][4][6][7]

-

Reagent A: 2-(Chloromethyl)-5-methoxypyridine hydrochloride (1.0 eq)[1][2]

-

Base: Sodium Hydroxide (NaOH), 2.1 eq (Solid or 50% solution)

-

Solvent: Methanol (MeOH) / Water mixture (4:1 ratio)

-

Equipment: 3-Neck Round Bottom Flask, Mechanical Stirrer, Temperature Probe, Drop Funnel.[1][2]

Step-by-Step Methodology

Phase 1: Nucleophile Activation

-

Charge the reaction vessel with Methanol (40 mL) and Water (10 mL) .

-

Add NaOH (2.1 eq) . Note: 2.1 equivalents are strictly required—1.0 eq to neutralize the Pyridine-HCl salt, 1.0 eq to deprotonate the thiol, and 0.1 eq excess to drive kinetics.[1][2]

-

Stir at 20–25°C for 15 minutes until a clear solution is obtained (formation of the thiolate anion).

Phase 2: Controlled Addition (The "One-Pot" Key) 5. Cool the mixture to 10–15°C . Reason: Lower temperature suppresses the self-polymerization of the pyridine chloride once it is neutralized.[1][2] 6. Dissolve 2-(Chloromethyl)-5-methoxypyridine HCl (1.0 eq) in a minimal amount of water or MeOH (or add as a solid in small portions).

- Best Practice: Add as a solution via dropping funnel over 30 minutes. This ensures the "Free Base" concentration never spikes, keeping it low relative to the nucleophile.[1]

- Monitor the internal temperature; do not allow it to exceed 25°C during addition.

Phase 3: Reaction & Workup 8. Allow the reaction to warm to 20–25°C and stir for 2–3 hours. 9. IPC (In-Process Control): Check by HPLC or TLC. The disappearance of the thiol is the primary indicator.[1] 10. Precipitation: Slowly add Water (50 mL) to the reaction mixture. The product (sulfide) is typically hydrophobic and will precipitate out.[1][2] 11. Filtration: Filter the white/off-white solid.[1][2] 12. Wash: Wash the cake with water (to remove NaCl) and cold methanol (to remove impurities). 13. Drying: Vacuum dry at 40°C.

Quantitative Data Summary[1][2]

| Parameter | Specification / Range | Rationale |

| Stoichiometry (Base) | 2.05 – 2.20 eq | Critical for dual neutralization.[1][2] <2.0 eq leads to incomplete reaction. |

| Temperature (Addition) | 10 – 15°C | Prevents exothermic runaway and tar formation.[1][2] |

| Solvent System | MeOH/Water (4:1) | Balances solubility of ionic reagents and precipitation of product. |

| Typical Yield | 85 – 92% | High efficiency due to lack of isolation losses.[1][2] |

| Purity (HPLC) | > 98.5% | Impurities (sulfone/sulfoxide) are minimized by inert atmosphere.[1][2] |

Process Workflow Diagram

This workflow illustrates the logical flow from raw materials to isolated intermediate, emphasizing safety checkpoints.